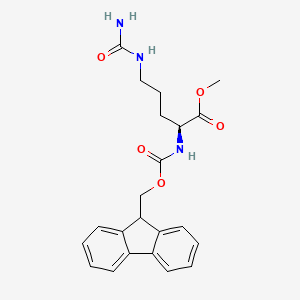

Fmoc-Cit-OMe

Beschreibung

Contextual Significance of Citrulline Residues in Peptide Chemistry

Citrulline, a non-proteinogenic amino acid, plays a crucial role in various biological processes, most notably as a key intermediate in the urea (B33335) cycle, which detoxifies ammonia (B1221849) in the body. lifetein.com While not directly encoded by the genetic code, citrulline can be incorporated into proteins through a post-translational modification process called citrullination or deimination. wikipedia.orgdrugbank.com This enzymatic conversion of arginine to citrulline is catalyzed by peptidylarginine deiminases (PADs). wikipedia.orgbiosyn.com

The conversion from a positively charged arginine to a neutral citrulline can alter a protein's structure and function by increasing its hydrophobicity. wikipedia.org This modification has been implicated in both physiological processes, such as the regulation of gene expression via histone modification, and pathological conditions, including autoimmune diseases like rheumatoid arthritis and multiple sclerosis. wikipedia.orgbiosyn.com Consequently, the ability to synthesize peptides containing citrulline is of great interest for studying these processes and developing potential diagnostics and therapeutics. biosyn.com

Historical Development and Evolution of Fmoc Chemistry in Amino Acid Derivatization

The landscape of peptide synthesis was revolutionized by the introduction of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s. publish.csiro.auresearchgate.netpeptide.com This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of subsequent amino acids with easy purification by simple filtration and washing. peptide.comiris-biotech.de

Initially, the Boc (tert-butyloxycarbonyl) protecting group was predominantly used for the temporary protection of the Nα-amino group. nih.gov However, the repetitive acid treatments required for Boc deprotection could lead to side reactions and degradation of the peptide chain. publish.csiro.au A major breakthrough came in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov By the late 1970s, the Fmoc group was adapted for solid-phase applications, offering a milder and orthogonal protection strategy. nih.govlgcstandards.com

The Fmoc group is stable to the acidic conditions used for cleaving many side-chain protecting groups and the final peptide from the resin, but it is readily removed by a mild base, typically piperidine (B6355638). iris-biotech.delgcstandards.com This orthogonality minimized side reactions and allowed for the synthesis of more complex and longer peptides with higher purity. publish.csiro.aunih.gov The adoption of Fmoc chemistry grew rapidly, and by the mid-1990s, it had largely replaced the Boc strategy in many laboratories. nih.gov The versatility and efficiency of Fmoc chemistry have made it the preferred method for modern peptide synthesis, with a wide array of Fmoc-protected amino acid derivatives, including unnatural ones, becoming commercially available. lgcstandards.comnih.gov

Overview of Fmoc-L-Citrulline Methyl Ester as a Strategic Building Block

Fmoc-L-Citrulline Methyl Ester (Fmoc-Cit-OMe) is a derivative of the amino acid L-citrulline that is specifically designed for use in peptide synthesis. chemimpex.com It features a fluorenylmethyloxycarbonyl (Fmoc) group attached to the alpha-amino group, which serves as a temporary protecting group during the stepwise assembly of a peptide chain. The methyl ester on the carboxyl group provides protection for this functionality.

The key features of Fmoc-Cit-OMe as a building block include:

Fmoc Protection: Allows for selective deprotection of the N-terminus under mild basic conditions, a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). lgcstandards.comchemimpex.com

Incorporation of Citrulline: Enables the site-specific insertion of citrulline into a peptide sequence, which is crucial for studying the biological effects of citrullination. biosyn.comchemimpex.com

Enhanced Solubility: The Fmoc group can improve the solubility of the amino acid derivative in organic solvents used during synthesis, leading to more efficient reactions. chemimpex.com

This compound is particularly valuable in the synthesis of peptide-based drugs and research tools. For instance, it is used to create peptides that can act as substrates or inhibitors for enzymes involved in citrullination, or to generate citrullinated antigens for studying autoimmune responses. chemimpex.commedchemexpress.com

Scope and Academic Relevance of Fmoc-Cit-OMe in Research Methodologies

The academic and research applications of Fmoc-Cit-OMe are diverse and significant. Its primary use is in solid-phase peptide synthesis (SPPS) to construct peptides containing citrulline residues. chemimpex.comsigmaaldrich.com These synthetic peptides are instrumental in a variety of research areas:

Drug Development: The incorporation of citrulline can enhance the bioactivity and pharmacokinetic properties of peptide-based therapeutics. chemimpex.com Fmoc-Cit-OMe is used in the synthesis of degradable antibody-drug conjugate (ADC) linkers, such as those containing a valine-citrulline (Val-Cit) motif, which are designed to be cleaved by specific enzymes like cathepsin B in cancer cells. medchemexpress.com

Enzyme Studies: Researchers use synthetic citrullinated peptides as substrates to study the activity and specificity of peptidylarginine deiminases (PADs), the enzymes responsible for citrullination. biosyn.com

Immunology and Autoimmune Disease Research: Citrullinated proteins are major autoantigens in rheumatoid arthritis. Synthetic peptides containing citrulline are used to detect anti-citrullinated protein antibodies (ACPAs) in patient samples, which is a highly specific diagnostic marker for the disease. wikipedia.org

Epigenetics: Histone citrullination is a post-translational modification that plays a role in regulating gene expression. Synthetic histone peptides containing citrulline are used to investigate the mechanisms by which this modification influences chromatin structure and function. wikipedia.orgbiosyn.com

Bioconjugation: The unique properties of citrulline can be leveraged in the modification of biomolecules to enhance their stability and functionality for applications such as targeted drug delivery. chemimpex.com

The availability of Fmoc-Cit-OMe and other Fmoc-protected amino acids has been a driving force in advancing these fields by providing the necessary tools to create precisely defined peptide sequences for a wide range of research purposes. chemimpex.comnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-29-20(26)19(11-6-12-24-21(23)27)25-22(28)30-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,25,28)(H3,23,24,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUDAIIEDFQCCQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Protected Citrulline Derivatives

Esterification Techniques for Carboxylic Acid Functionalization

Following the successful Nα-Fmoc protection of L-Citrulline, the next step in the synthesis of Fmoc-Cit-OMe is the esterification of the carboxylic acid group. This modification is often necessary to prepare the amino acid for specific coupling strategies or to enhance its solubility in organic solvents. chemimpex.com

Alternative Esterification Strategies in Fmoc-Citrulline Synthesis

While methyl esters are common, other esters can be synthesized for various purposes. For example, benzyl (B1604629) esters can be prepared by reacting the Fmoc-amino acid with benzyl alcohol, which can be advantageous as they can be removed by hydrogenolysis. jku.at Tert-butyl esters are another option, providing protection that is labile to strong acids. nih.gov

Synthesis of Related Fmoc-Citrulline Derivatives for Specialized Applications

Fmoc-Citrulline and its derivatives are valuable tools in chemical biology and drug discovery. The citrulline residue, being a neutral isostere of arginine, can be incorporated into peptides to probe the role of charge in biological interactions. researchgate.net

For example, Fmoc-Citrulline is a key component in the synthesis of Valine-Citrulline (Val-Cit) dipeptide linkers used in antibody-drug conjugates (ADCs). medchemexpress.com These linkers are designed to be stable in circulation but are cleaved by enzymes like cathepsin B, which are often overexpressed in tumor environments, to release the cytotoxic payload. The synthesis of these linkers involves the coupling of Fmoc-Valine to a citrulline derivative, such as Citrulline-p-aminobenzyl alcohol (Cit-PABOH). nih.gov

Furthermore, citrulline-specific chemical probes, often based on phenylglyoxal (B86788) derivatives, have been developed to study protein citrullination, a post-translational modification implicated in various diseases. researchgate.net The synthesis of these complex molecules often relies on the availability of suitably protected citrulline building blocks. The ability to introduce citrulline at specific sites in a peptide sequence allows for detailed studies of enzyme kinetics and the development of diagnostic tools. researchgate.netresearchgate.net

Table of Research Findings on Synthetic Methodologies

| Step | Reagent/Method | Solvent | Base | Typical Yield | Reference |

|---|---|---|---|---|---|

| Nα-Fmoc Protection | Fmoc-Cl | Dioxane/Water | NaHCO₃ | Quantitative | nih.gov |

| Fmoc-OSu | Acetone/Water | NaHCO₃ | >90% | wikipedia.org | |

| Amide Coupling | HATU | DMF | DIPEA | 60-65% | nih.gov |

| Esterification (General) | SOCl₂ in MeOH | Methanol | - | High | nih.gov |

| Ester Hydrolysis | NaOH with CaI₂ | Acetone/Water | NaOH | High | mdpi.commdpi.com |

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Nα-(9-Fluorenylmethyloxycarbonyl)-L-Citrulline Methyl Ester | Fmoc-Cit-OMe |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| L-Citrulline | Cit |

| 9-Fluorenylmethyloxycarbonyl chloride | Fmoc-Cl |

| 9-Fluorenylmethylsuccinimidyl carbonate | Fmoc-OSu |

| Nα-(9-Fluorenylmethyloxycarbonyl)-L-Citrulline | Fmoc-Cit-OH |

| Thionyl chloride | SOCl₂ |

| N,N-Diisopropylethylamine | DIPEA |

| Valine | Val |

| Antibody-Drug Conjugate | ADC |

| Citrulline-p-aminobenzyl alcohol | Cit-PABOH |

| (1-[Cyano(4-nitrophenyl)methylideneaminooxy]dimethylamino-morpholino-carbenium hexafluorophosphate) | HATU |

| Calcium Iodide | CaI₂ |

| Sodium Hydroxide | NaOH |

| Sodium Bicarbonate | NaHCO₃ |

| (Trimethylsilyl)diazomethane | TMS-diazomethane |

| Benzyl alcohol | BnOH |

| Chlorotrimethylsilane | TMSCl |

Preparation of Fmoc-L-Citrulline (Fmoc-Cit-OH)

Nα-Fmoc-L-citrulline (Fmoc-Cit-OH) is a fundamental building block for incorporating citrulline into peptide chains using Fmoc-based SPPS. chemimpex.comsigmaaldrich.com The standard method for its preparation involves the reaction of L-citrulline with an Fmoc-donating reagent.

The synthesis is typically achieved by reacting L-citrulline with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). nih.gov This reaction selectively protects the α-amino group of citrulline, leaving the carboxylic acid group free for subsequent coupling reactions in peptide synthesis. biosynth.comchemimpex.com The reaction with Fmoc-Cl can result in quantitative yields of the desired product. nih.gov The purity of the final Fmoc-Cit-OH product is critical, as impurities can lead to side reactions and the formation of deletion sequences during peptide assembly. nih.govresearchgate.net Commercially available Fmoc-Cit-OH typically has a purity of ≥97-99% as determined by HPLC. chemimpex.comsigmaaldrich.com

Table 1: Properties of Fmoc-L-Citrulline (Fmoc-Cit-OH)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 133174-15-9 | biosynth.comchemimpex.com |

| Molecular Formula | C21H23N3O5 | biosynth.comchemimpex.com |

| Molecular Weight | 397.42 g/mol | biosynth.comsigmaaldrich.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥99% (HPLC) | chemimpex.com |

| Melting Point | 156 - 164 °C | chemimpex.com |

| Storage Temperature | 2-8°C | biosynth.comsigmaaldrich.com |

Synthesis of Fmoc-Citrulline-Based Linkers (e.g., Fmoc-Cit-PAB-OH)

Fmoc-citrulline is a key component in the synthesis of cleavable linkers used in antibody-drug conjugates (ADCs), such as the valine-citrulline (Val-Cit) linker. medchemexpress.comchemicalbook.com A common intermediate in the assembly of these linkers is Fmoc-Cit-p-aminobenzyl alcohol (Fmoc-Cit-PAB-OH).

The synthesis of Fmoc-Cit-PAB-OH involves an amide bond formation between the carboxylic acid of Fmoc-L-Citrulline and the amino group of 4-aminobenzyl alcohol. nih.gov A study outlines a method using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate this reaction. nih.gov To prevent the undesired deprotection of the Fmoc group, the amount of base, such as N,N-diisopropylethylamine (DIPEA), must be carefully controlled. nih.gov Using 1.0 equivalent of DIPEA resulted in good yields of Fmoc-Cit-PAB-OH, whereas excess base led to significant Fmoc deprotection and lower yields. nih.gov This methodology provides the linker precursor in yields ranging from 60-65%. nih.gov

Table 2: Synthesis of Fmoc-Cit-PAB-OH

| Reactants | Coupling Reagent | Base (equivalents) | Solvent | Yield | Reference |

|---|

This linker is a versatile platform for further modification. chemicalbook.combroadpharm.com The Fmoc group can be removed under basic conditions, typically with piperidine (B6355638) in DMF, to expose the amine, which can then be coupled with another amino acid, such as Fmoc-Val-OSu, to form the dipeptide linker Fmoc-Val-Cit-PAB-OH. nih.govchemicalbook.com

Methodologies for Other Functionalized Fmoc-Citrulline Analogs

Beyond the standard Fmoc-Cit-OH and its PAB-linker derivative, other functionalized analogs have been developed to address specific challenges in peptide synthesis or for use in inhibitor development.

One such analog is the side-chain protected Fmoc-citrulline(Pbf)-OH . nih.govresearchgate.net The ureido group in the citrulline side chain can potentially participate in side reactions during peptide synthesis. Protecting this group with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is commonly used for arginine side-chain protection, can provide a more robust approach for synthesizing complex citrulline-containing peptides. nih.govresearchgate.net

Another area of development involves the synthesis of citrulline mimetics or analogs for specific biological applications, such as enzyme inhibition. For instance, research into inhibitors for Protein Arginine Deiminases (PADs), enzymes that convert arginine to citrulline, has led to the synthesis of various citrulline and ornithine analogs. acs.orgnih.gov One synthetic strategy starts with Fmoc-Orn(Boc)-amide, a derivative of ornithine, which is structurally related to citrulline. acs.orgnih.gov This precursor is converted in two steps to a corresponding tetrazole compound. The Fmoc group is then cleaved using 20% piperidine in DMF, allowing for further functionalization at the α-amino position. acs.orgnih.gov This approach demonstrates how Fmoc-protected amino acid derivatives serve as versatile starting materials for creating complex functionalized analogs. acs.orgnih.gov

Integration of Fmoc Cit Ome in Solid Phase Peptide Synthesis Spps

Fundamental Principles of Fmoc-SPPS Utilizing Nα-Protected Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a desired peptide sequence. The process begins with the covalent attachment of the C-terminal amino acid to an insoluble solid support, or resin. nih.govoup.com Subsequent amino acids are then added sequentially in a cyclical process of deprotection and coupling reactions. peptide.comjpt.com

A key element of SPPS is the use of protecting groups to prevent unwanted side reactions. altabioscience.com In the widely adopted Fmoc/tBu strategy, the α-amino group (Nα) of each incoming amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group. nih.goviris-biotech.de This group is stable under the coupling conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.comiris-biotech.deresearchgate.net

The side chains of reactive amino acids are protected by more permanent, acid-labile groups, such as the tert-butyl (tBu) group. iris-biotech.de This "orthogonal" protection scheme ensures that the side-chain protecting groups remain intact during the repeated Nα-Fmoc deprotection steps and are only removed at the final stage of synthesis when the completed peptide is cleaved from the resin, typically with a strong acid like trifluoroacetic acid (TFA). peptide.comiris-biotech.de

The cyclical nature of Fmoc-SPPS involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide chain. peptide.com

Washing: Rinsing the resin to remove excess deprotection reagent and byproducts. peptide.com

Coupling: Addition of the next Fmoc-protected amino acid, the carboxyl group of which has been activated to facilitate peptide bond formation. oup.com

Washing: A final wash to remove excess reagents and unreacted amino acids. peptide.com

This cycle is repeated for each amino acid in the sequence. peptide.com The progress of the coupling reaction is often monitored using qualitative tests like the ninhydrin test to ensure completion before proceeding to the next cycle. peptide.com

Role of Fmoc-Cit-OMe as an Amino Acid Building Block in SPPS

Fmoc-Cit-OMe serves as a specialized building block for introducing the non-proteinogenic amino acid citrulline into a peptide sequence during SPPS. merckmillipore.com Citrulline is an important residue in various biological processes, and its incorporation into synthetic peptides is crucial for research in areas such as enzymology and immunology. The use of pre-formed, protected amino acid building blocks like Fmoc-Cit-OMe is a cornerstone of modern SPPS, allowing for the direct and efficient incorporation of modified residues. nih.govnih.gov

The Fmoc group on the α-amino nitrogen prevents the citrulline residue from polymerizing with itself during the coupling reaction. altabioscience.com The methyl ester (-OMe) on the carboxyl group provides temporary protection during the synthesis of the building block itself and is typically cleaved prior to its use in SPPS to allow for activation and coupling to the growing peptide chain. In the context of SPPS, the building block used is typically Fmoc-Cit-OH, where the free carboxylic acid is available for activation.

The orthogonality of the Fmoc protecting group is essential, as it can be selectively removed at each cycle without affecting the protecting groups on the side chains of other amino acids in the sequence. peptide.comaltabioscience.com This allows for the precise and controlled assembly of the peptide chain.

Coupling Strategies and Reagents for Fmoc-Cit-OMe Incorporation

The formation of the peptide bond between the carboxyl group of the incoming amino acid (in this case, Fmoc-Cit-OH) and the free amino group of the resin-bound peptide is not spontaneous and requires an activation step. A variety of coupling reagents and strategies have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization. bachem.com

Conventional Carbodiimide-Based Coupling (e.g., DIC/HOBt)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activating agents in peptide synthesis. jpt.combachem.comacs.org They react with the free carboxyl group of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. acs.org This intermediate then reacts with the N-terminal amine of the growing peptide chain to form the peptide bond.

To enhance coupling efficiency and suppress racemization, carbodiimide activation is almost always performed in the presence of an additive. bachem.comjustia.com 1-Hydroxybenzotriazole (B26582) (HOBt) has been the most popular additive for decades. bachem.comacs.org HOBt reacts with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions. acs.org The combination of DIC/HOBt is a cost-effective and reliable method for routine couplings. justia.comgoogle.com DIC is often preferred over DCC because the resulting urea (B33335) byproduct is more soluble in common SPPS solvents, simplifying its removal during washing steps. bachem.comjustia.comgoogle.com

Table 1: Common Carbodiimide-Based Coupling Reagents and Additives

| Reagent/Additive | Full Name | Key Features |

|---|---|---|

| DIC | N,N'-Diisopropylcarbodiimide | Forms a soluble urea byproduct. bachem.comjustia.com |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an insoluble urea byproduct. bachem.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble carbodiimide. bachem.com |

| HOBt | 1-Hydroxybenzotriazole | Reduces racemization and improves coupling efficiency. bachem.comacs.org |

| HOAt | 1-Hydroxy-7-azabenzotriazole (B21763) | More reactive than HOBt, particularly effective at suppressing racemization. acs.org |

Uronium/Phosphonium-Based Coupling Reagents (e.g., HATU/HOAt, TBTU)

A major advancement in coupling chemistry was the development of phosphonium and aminium/uronium salt-based reagents. bachem.com These reagents are generally more efficient and faster than carbodiimide-based methods, especially for sterically hindered amino acids or "difficult" sequences. peptide.com

These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an active ester in situ. bachem.com

Phosphonium Salts: Examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). These are highly effective but can be less stable in solution compared to their uronium counterparts.

Aminium/Uronium Salts: This class includes reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), its tetrafluoroborate analog (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.com

HBTU and TBTU are widely used for their efficiency and reliability. peptide.com

HATU , which is based on the more reactive HOAt additive, is one of the most effective coupling reagents available, known for rapid reaction times and minimal racemization. acs.orgpeptide.com It is particularly useful for coupling sterically hindered residues. peptide.com

Table 2: Popular Uronium/Phosphonium-Based Coupling Reagents

| Reagent | Full Name | Key Features |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient and widely used for routine synthesis. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Similar reactivity to HBTU. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly reactive, reduces racemization, ideal for difficult couplings. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt reagent, very effective. |

| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | A newer generation uronium salt with high efficiency and improved safety profile. acs.orgsci-hub.st |

Advanced Coupling Protocols for Challenging Sequences

During the synthesis of long or complex peptides, problems such as steric hindrance or peptide chain aggregation can lead to incomplete or failed coupling reactions. researchgate.netluxembourg-bio.comsigmaaldrich.com These are often referred to as "difficult sequences." researchgate.netluxembourg-bio.com To overcome these challenges, several advanced strategies can be employed:

Use of High-Potency Reagents: For difficult couplings, switching to a more powerful coupling reagent like HATU is a common first step. bachem.comresearchgate.net

Elevated Temperatures: Performing the coupling reaction at higher temperatures, sometimes with microwave assistance, can significantly increase the reaction rate and help overcome aggregation. nih.govjustia.comgoogle.com

Solvent Choice: The use of "magic mixtures" of solvents or the addition of chaotropic salts (e.g., LiCl) can help to disrupt secondary structures and improve solvation of the growing peptide chain. sigmaaldrich.comresearchgate.net

Double Coupling: Simply repeating the coupling step can help drive the reaction to completion if the initial attempt was unsuccessful. researchgate.net

Backbone Protection: Incorporating specialized building blocks like pseudoproline dipeptides or Dmb/Hmb-protected amino acids can temporarily disrupt interchain hydrogen bonding, which is a primary cause of aggregation. sigmaaldrich.com

Deprotection Chemistry of the Fmoc Group during SPPS Cycling

The removal of the Nα-Fmoc protecting group at the beginning of each synthesis cycle is a critical step in Fmoc-SPPS. peptide.com The chemistry of this deprotection relies on the acidic nature of the proton at the C9 position of the fluorene ring system. researchgate.net

The process is a base-catalyzed elimination reaction (E1cB mechanism):

A base, typically a secondary amine like piperidine, abstracts the acidic proton from the fluorenyl group. peptide.com

This abstraction leads to the formation of a carbanion intermediate.

The intermediate is unstable and rapidly undergoes β-elimination, cleaving the C-O bond of the carbamate (B1207046) and releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). peptide.com

The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly deprotected peptide amine, leading to irreversible chain termination. peptide.com To prevent this, the deprotection is carried out using a large excess of a nucleophilic base like piperidine. The piperidine acts not only as the base to initiate the elimination but also as a scavenger, trapping the dibenzofulvene byproduct to form a stable and harmless adduct. peptide.comresearchgate.net

A 20% solution of piperidine in DMF is the most commonly used reagent for Fmoc deprotection, with typical reaction times ranging from a few minutes to 20-30 minutes, depending on the sequence. peptide.comresearchgate.netuci.edu For particularly difficult or aggregated sequences where Fmoc removal is slow, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used, often in combination with a small amount of piperidine to act as the scavenger. peptide.comoup.com

Amine-Catalyzed Fmoc Removal (e.g., Piperidine, 4-Methylpiperidine)

The removal of the Fmoc group is a critical deprotection step in Fmoc-based SPPS. nih.gov This process is typically achieved through treatment with a secondary amine base, which facilitates a β-elimination reaction. nih.govcreative-peptides.com

The mechanism proceeds in two main steps:

A base, such as piperidine, abstracts the acidic proton on the 9-position of the fluorene ring system. nih.govspringernature.com

This abstraction is followed by a β-elimination, which cleaves the carbamate bond, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. nih.govspringernature.com

The secondary amine serves a dual purpose by not only acting as the base for the initial proton abstraction but also by trapping the reactive DBF intermediate to form a stable adduct. nih.govspringernature.comresearchgate.net This prevents DBF from participating in side reactions with the deprotected peptide chain.

Piperidine is the most commonly used reagent for Fmoc deprotection due to its efficacy and ability to efficiently scavenge the DBF byproduct. nih.govresearchgate.net It is typically used as a 20-30% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). springernature.comresearchgate.net

4-Methylpiperidine (B120128) (4-MP) is another effective secondary amine used for Fmoc removal. It functions via the same mechanism as piperidine and is often used in similar concentrations (e.g., 20% v/v in DMF). nih.govnih.gov While chemically very similar, the choice between piperidine and 4-methylpiperidine can sometimes be influenced by factors such as reagent handling, toxicity considerations, and specific peptide sequence challenges, though for most applications, they are considered interchangeable. nih.gov A detailed analysis of their performance in synthesizing four different peptide sequences showed that both reagents behaved similarly, with final product yield and purity being more correlated with the hydrophobicity and size of the peptide than the choice of deprotection agent. nih.gov

| Reagent | Typical Concentration | Solvent | Key Characteristics |

| Piperidine | 20-30% (v/v) springernature.com | DMF, NMP | Most common and well-established reagent; acts as both a base and a scavenger for dibenzofulvene. nih.govresearchgate.net |

| 4-Methylpiperidine | 20% (v/v) nih.gov | DMF | Effective alternative to piperidine with a similar reaction mechanism; considered largely interchangeable. nih.gov |

This table provides a summary of common amine-based reagents for Fmoc removal.

Green Chemistry Approaches to Fmoc Deprotection

One significant strategy involves combining the deprotection and coupling steps to reduce solvent consumption from extensive washing cycles. peptide.com In an "in situ Fmoc removal" protocol, piperidine or 4-methylpiperidine (up to 20%) is added directly to the coupling cocktail after the coupling reaction is complete. peptide.comrsc.org This approach relies on the principle that the deactivation of the active ester used for coupling is faster than the Fmoc removal, thereby preventing the undesirable double incorporation of an amino acid. peptide.comrsc.org This method can lead to a solvent saving of up to 75%. peptide.com

Another avenue of green chemistry research focuses on finding less toxic base alternatives to piperidine. rsc.org 3-(diethylamino)propylamine (DEAPA) has been identified as a viable substitute for Fmoc removal. rsc.org Studies have shown DEAPA to be effective, particularly when used in greener solvent systems such as N-octyl-pyrrolidone, where it can also help minimize the formation of side products like aspartimide derivatives. rsc.org

| Approach | Description | Key Advantage(s) |

| In situ Fmoc Removal | Deprotection agent (e.g., 20% piperidine) is added directly to the coupling mixture without intermediate washing steps. peptide.comrsc.org | Reduces solvent consumption by up to 75% by eliminating washing cycles between coupling and deprotection. peptide.com |

| Piperidine Alternatives | Use of alternative, potentially less toxic bases for deprotection. 3-(diethylamino)propylamine (DEAPA) is a notable example. rsc.org | Reduces reliance on piperidine, a substance with recognized toxicity concerns. Can be paired with greener solvents. rsc.org |

This table summarizes green chemistry strategies for the Fmoc deprotection step in SPPS.

Resin Selection and Linker Chemistry for Fmoc-Citrulline-Containing Peptides

The solid support (resin) and the linker that connects the peptide to it are foundational components of SPPS. nih.govbiosynth.com The choice of resin and linker dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its ultimate cleavage from the solid support. biosynth.comuci.edu

Common Resin Supports in Fmoc-SPPS

The selection of a resin depends primarily on the desired C-terminal group of the peptide. The polymer support itself is typically composed of polystyrene beads cross-linked with divinylbenzene, sometimes modified with polyethylene glycol (PEG) to improve swelling properties in polar solvents. biosynth.comisil.co.il

Wang Resin: This is one of the most common supports for synthesizing peptides with a C-terminal carboxylic acid. uci.edumerckmillipore.com The peptide is attached via a 4-alkoxybenzyl alcohol linker.

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-labile resin also used to produce C-terminal peptide acids. uci.edumerckmillipore.com Its extreme sensitivity to acid allows for the cleavage of the peptide while keeping acid-labile side-chain protecting groups intact, which is useful for creating protected peptide fragments. merckmillipore.com It is also recommended for peptides with C-terminal residues like Cys or Pro that are prone to side reactions such as diketopiperazine formation or racemization. biosynth.commerckmillipore.com

Rink Amide Resin: This resin is the standard choice for the synthesis of peptides with a C-terminal amide functionality. uci.educhempep.com It features a linker that, upon cleavage, generates a C-terminal amide group.

| Resin Type | Linker Type | C-Terminal Functionality | Key Features |

| Wang Resin | 4-Alkoxybenzyl alcohol merckmillipore.com | Carboxylic Acid | Standard resin for peptide acids; requires strong acid for cleavage. uci.edumerckmillipore.com |

| 2-Chlorotrityl Resin | Trityl-based merckmillipore.com | Carboxylic Acid | Hyper-acid sensitive; allows for mild cleavage conditions, protecting side-chain groups. merckmillipore.com Reduces risk of diketopiperazine formation. biosynth.commerckmillipore.com |

| Rink Amide Resin | Tris(alkoxy)benzylamine derivative uci.educhempep.com | Amide | Standard resin for producing peptide amides. uci.edu |

This table outlines common resin supports used in Fmoc-SPPS and their primary applications.

Challenges and Optimization in Fmoc Based Peptide Synthesis Incorporating Citrulline Derivatives

Addressing Side Reactions During Peptide Elongation

The incorporation of modified amino acids like citrulline into a growing peptide chain using Fluorenylmethyloxycarbonyl (Fmoc) chemistry is often accompanied by side reactions that can compromise the purity and yield of the final product. These challenges necessitate a thorough understanding of the reaction mechanisms and the implementation of specific mitigation strategies.

Mitigation of Aspartimide Formation

Aspartimide formation is one of the most significant side reactions during Fmoc-based SPPS. nih.gov This intramolecular cyclization occurs when the nitrogen atom of the peptide bond following an aspartic acid (Asp) residue attacks the side-chain ester, particularly under the basic conditions used for Fmoc deprotection. nih.goviris-biotech.de The resulting succinimide (B58015) ring is problematic as it can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired D/L-β-aspartyl peptides, and piperidide adducts, many of which are difficult to separate from the target peptide. nih.gov

The propensity for aspartimide formation is highly dependent on the amino acid sequence following the Asp residue. nih.govbiotage.com Sequences such as -Asp-Gly-, -Asp-Asn-, -Asp-Arg-, and -Asp-Cys- are particularly susceptible. nih.gov While the synthesis of peptides containing citrulline does not inherently cause this issue, complex peptides designed for biological investigation, which may include citrulline, often also contain these aspartimide-prone sequences. diva-portal.org

Several strategies have been developed to minimize this side reaction. A common approach is to add an acidic modifier to the piperidine (B6355638) deprotection solution. nih.gov Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) have been shown to reduce aspartimide-related impurities significantly. nih.govdiva-portal.orgnih.gov For instance, adding 1M OxymaPure to a 20% piperidine in dimethylformamide (DMF) solution was found to decrease impurities from 44% to 15% in a model peptide. nih.gov Another effective method involves using protecting groups for the aspartic acid side chain that are sterically bulky, which hinders the nucleophilic attack. iris-biotech.de Furthermore, modifying the peptide backbone by introducing a 2,4-dimethylbenzyl (Dmb) group on the nitrogen of the amino acid following Asp can effectively prevent aspartimide formation. iris-biotech.de

Table 1: Mitigation Strategies for Aspartimide Formation

| Prone Sequence | Mitigation Strategy | Mechanism of Action | Reference |

|---|---|---|---|

| -Asp-Gly- | Addition of HOBt or OxymaPure to deprotection solution | Acidic additive neutralizes basicity, reducing the rate of cyclization. | nih.govnih.gov |

| -Asp-Asn- | Use of bulky side-chain protecting groups (e.g., O-t-Bu) | Steric hindrance prevents the intramolecular nucleophilic attack. | iris-biotech.dechempep.com |

| -Asp-Arg- | Introduction of a backbone protecting group (e.g., Dmb) on the following residue | Masks the amide nitrogen, preventing it from acting as a nucleophile. | iris-biotech.de |

Control of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a critical issue in peptide synthesis. While Nα-urethane protected amino acids, like Fmoc derivatives, are generally considered resistant to racemization, it can still occur under certain activation and coupling conditions. chempep.combachem.com The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which can rapidly racemize through enolization. chempep.com Subsequent ring-opening by the amine component of the growing peptide chain yields a mixture of D and L epimers. chempep.com

Certain amino acids, such as cysteine and histidine, are particularly susceptible to racemization. nih.govpeptide.com When incorporating arginine, the precursor to citrulline, its racemization has also been observed. researchgate.net The choice of coupling reagents, base, and additives plays a pivotal role in controlling this side reaction.

To suppress racemization, additives like HOBt and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly included in the coupling mixture. chempep.compeptide.com These additives accelerate the coupling reaction and reduce racemization. chempep.com The choice of base is also critical; sterically hindered bases like collidine are often recommended as substitutes for N,N'-diisopropylethylamine (DIPEA), especially when coupling sensitive residues like Fmoc-Cys(Trt)-OH, as DIPEA has been shown to induce racemization. nih.govchempep.com For the synthesis of the peptide drug Cetrorelix, which contains L-arginine, racemization was effectively minimized by using the coupling agent HATU with the additive HOAt and the base 2,4,6-trimethylpyridine (B116444) (TMP). researchgate.net

Table 2: Factors Influencing Racemization and Control Measures

| Factor | Impact on Racemization | Control Strategy | Reference |

|---|---|---|---|

| Coupling Reagent | Potent activators can increase risk if not managed. | Use of acyluronium/aminium salts (e.g., HATU, HBTU) with additives. | chempep.comresearchgate.net |

| Additives | Suppress oxazolone (B7731731) formation and accelerate coupling. | Add HOBt or HOAt to the coupling reaction. | chempep.compeptide.com |

| Base | Strong, non-hindered bases can promote racemization. | Use weaker or sterically hindered bases like collidine or TMP instead of DIPEA. | nih.govchempep.combachem.com |

| Temperature | Higher temperatures can increase racemization rates. | Lowering the coupling temperature for sensitive residues (e.g., from 80°C to 50°C for His and Cys). | nih.gov |

| Amino Acid | Cys, His, and Arg are particularly prone to racemization. | Employ specific protocols, such as base-free activation for Cys or using protecting groups on the His side chain. | nih.govpeptide.comresearchgate.net |

Other Sequence-Dependent Synthesis Difficulties

Beyond aspartimide formation and racemization, other sequence-dependent challenges can arise during the synthesis of peptides containing citrulline. One of the most common issues is the aggregation of the growing peptide chain on the solid support. peptide.com This self-association, often driven by intermolecular hydrogen bonding in hydrophobic sequences, can lead to incomplete coupling and deprotection reactions by hindering reagent access. peptide.comchemrxiv.org While difficult to predict, aggregation is less likely in the early stages (before the fifth residue) and later stages (after the twenty-first residue) of synthesis. peptide.com Strategies to disrupt aggregation include switching to more polar solvents like N-methylpyrrolidone (NMP), adding chaotropic salts, or performing the coupling at elevated temperatures. peptide.com

The incorporation of citrulline itself can present challenges. The coupling of Fmoc-citrulline can be slow, which has been attributed to a competing side reaction involving the formation of a γ-lactam. nih.gov Furthermore, studies on the collision-induced fragmentation of citrulline-containing peptides have shown that the presence of citrulline significantly influences cleavage at its C-terminus, a factor that is important for mass spectrometry analysis but also hints at the unique chemical nature of the residue within the peptide chain. acs.org The inclusion of citrulline has also been shown to affect the aggregation propensity of peptides. biorxiv.org

Another sequence-dependent side reaction is the formation of diketopiperazines (DKPs). This occurs at the dipeptide stage when the deprotected N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. iris-biotech.depeptide.com This is particularly prevalent when proline is one of the first two amino acids in the sequence. peptide.com

Strategies for Enhancing Synthesis Efficiency and Yields

To address the inherent difficulties of peptide synthesis, particularly for long or complex sequences containing modified residues like citrulline, researchers have developed both predictive computational tools and innovative chemical protocols.

Predictive Models for Peptide Synthesis Success

The ability to predict the difficulty of a peptide synthesis based on its sequence is highly valuable. Recently, machine learning and deep learning models have been developed for this purpose. nih.govamidetech.com One such model, named PepSySco (Peptide Synthesis Score), was trained on a large dataset of synthesized peptides to predict the likelihood of a successful synthesis. nih.govcrick.ac.uk The model uses a set of 22 features, including simple metrics like peptide length and the occurrence of specific amino acids, as well as biochemical properties. nih.gov The analysis revealed that peptide length was a critical factor, with longer peptides being more prone to synthesis failure. nih.gov

Another approach utilizes deep learning to analyze real-time analytical data from automated fast-flow peptide synthesizers. amidetech.com By monitoring the UV-vis traces from Fmoc deprotection steps, this model can predict the success of each reaction step with low error. amidetech.com It can forecast sequence-dependent events like aggregation, enabling the computational design of optimized synthesis protocols before the synthesis even begins. amidetech.com Other models focus specifically on predicting aggregation propensity based on amino acid composition, which is a major cause of "difficult couplings". chemrxiv.org These predictive tools can be invaluable for planning the synthesis of complex citrulline-containing peptides, allowing for the proactive adjustment of synthesis parameters to mitigate anticipated problems.

Table 3: Features Used in Predictive Models for Peptide Synthesis

| Feature Category | Specific Example | Relevance to Synthesis Success | Reference |

|---|---|---|---|

| Sequence Properties | Peptide Length | Longer peptides have a higher probability of cumulative errors and aggregation. | nih.gov |

| Amino Acid Composition | Frequency of Cys, Met, Trp | These amino acids are prone to specific side reactions (e.g., oxidation). | nih.gov |

| Biochemical Properties | Janin Index (Hydrophobicity) | Hydrophobic sequences are more likely to aggregate. | nih.gov |

| Real-time Analytics | Fmoc Deprotection Peak Shape | Deviations from ideal peak shape can indicate incomplete reactions or aggregation. | amidetech.com |

Techniques for In Situ Fmoc Removal and Coupling

A significant advancement in improving the efficiency and sustainability of SPPS is the development of in situ Fmoc removal protocols. mendeley.comcsic.es Traditional SPPS involves distinct coupling and deprotection steps, separated by extensive solvent washes, which contributes to high solvent consumption and long cycle times. csic.esresearchgate.net The in situ strategy combines these steps by adding the deprotection reagent, such as 4-methylpiperidine (B120128) (4-MP), directly into the reaction vessel after the coupling reaction is complete, without prior filtration or washing. csic.estandfonline.com

This approach relies on the principle that the deactivation of the excess activated amino acid in the coupling cocktail is faster than the Fmoc removal, thereby preventing the undesirable double incorporation of an amino acid. csic.esresearchgate.net Optimized protocols have demonstrated significant benefits, including a reduction in solvent use by up to 75%. csic.es To ensure the complete removal of the basic deprotection agent before the next coupling cycle, which is critical to prevent side reactions, washing steps have been optimized to include a small percentage (e.g., 1%) of a weak acid like OxymaPure. mendeley.comtandfonline.comtandfonline.com This technique has been successfully used to synthesize active pharmaceutical ingredients (APIs), demonstrating its robustness and potential to make peptide manufacturing more sustainable and efficient. mendeley.comtandfonline.com

Table 4: Comparison of Standard and In Situ Fmoc-SPPS Protocols

| Step | Standard SPPS Protocol | In Situ SPPS Protocol | Advantage of In Situ Protocol |

|---|---|---|---|

| 1. Coupling | Couple Fmoc-amino acid to resin-bound peptide. | Couple Fmoc-amino acid to resin-bound peptide. | - |

| 2. Post-Coupling Wash | Extensive washing with DMF to remove excess reagents. | Eliminated. | Reduced solvent waste and time. |

| 3. Deprotection | Add 20% piperidine in DMF, react, then filter. | Add 20% 4-MP directly to the coupling mixture, react, then filter. | Fewer steps, faster cycle. |

| 4. Post-Deprotection Wash | Extensive washing with DMF to remove piperidine and by-products. | Reduced number of washes (e.g., 3 washes), with 1% OxymaPure added to some. | Reduced solvent waste; more effective base removal. |

Orthogonal Protecting Group Strategies in Complex Syntheses

The synthesis of complex peptides often requires the presence of multiple reactive functional groups that must be selectively manipulated. jocpr.comfiveable.me An orthogonal protecting group strategy is essential for this purpose. fiveable.meub.edu This strategy employs a set of protecting groups that can be removed under distinct chemical conditions without affecting the others, allowing for precise, stepwise modifications. fiveable.meiris-biotech.de

In the context of Fmoc-SPPS, the primary orthogonal pair is the base-labile Fmoc group for the α-amine and acid-labile groups for the side chains, such as the tert-butyl (tBu) group. iris-biotech.de The Fmoc group is removed at each step of peptide elongation with a base (e.g., piperidine), while the tBu and other acid-labile groups remain intact until the final cleavage step with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

For the synthesis of more complex peptides, such as those requiring side-chain cyclization, branching, or site-specific labeling, additional protecting groups are needed. sigmaaldrich.com The design of a successful synthesis hinges on selecting a compatible set of orthogonal groups. For example, a peptide containing citrulline (introduced via Fmoc-Cit-OMe) might also contain a lysine (B10760008) residue intended for later modification. This lysine could be protected with a Dde or ivDde group, which is labile to hydrazine (B178648). sigmaaldrich.com This allows the specific deprotection of the lysine side chain for modification after the full peptide has been assembled, while the Fmoc group has been removed from the N-terminus (which is often reprotected with Boc) and other side-chain protecting groups (like tBu or Trt) remain in place. sigmaaldrich.com

Table 3: Common Orthogonal Protecting Groups in Fmoc-SPPS

| Protecting Group | Abbreviation | Target Group(s) | Cleavage Condition | Orthogonal To |

|---|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | α-Amine | Piperidine (Base) | tBu, Boc, Trt, Dde, Alloc |

| tert-Butoxycarbonyl | Boc | Amine, Hydroxyl, Carboxyl | Strong Acid (e.g., TFA) | Fmoc, Alloc, Dde |

| Trityl | Trt | Amine, Thiol, Hydroxyl | Very Mild Acid (e.g., 1% TFA) | Fmoc, tBu, Alloc |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Amine | Hydrazine | Fmoc, tBu, Boc, Trt |

Selectivity is the cornerstone of orthogonal strategies, enabling the removal of one protecting group in the presence of several others. jocpr.comiris-biotech.de This graduated lability allows for a precise sequence of synthetic transformations. google.com

A classic example is the use of the trityl (Trt) group on a side chain. The Trt group can be selectively cleaved using a very dilute solution of TFA (e.g., 1% in DCM), which is not strong enough to remove more robust acid-labile groups like tBu. sigmaaldrich.com This allows for the modification of a specific residue on the solid support before final cleavage.

Another widely used example involves hydrazine-labile groups. In the synthesis of a branched or cyclic peptide, a lysine or aspartic acid residue might be protected with Dde or ivDde. sigmaaldrich.com After the linear peptide sequence is complete and the N-terminal Fmoc group is replaced with a Boc group, the resin can be treated with a solution of 2% hydrazine in DMF. sigmaaldrich.com This treatment selectively removes the Dde/ivDde group, exposing a free amine or carboxyl group for further reaction (e.g., cyclization or attachment of another peptide chain). The Boc, tBu, and other protecting groups are unaffected by this condition. sigmaaldrich.com Similarly, the Alloc group can be selectively removed using a palladium catalyst, adding another layer of orthogonality to the synthetic design. highfine.com

The application of these selective deprotection steps is crucial for creating complex peptide architectures, and they would be fully compatible with a synthesis that begins with the incorporation of Fmoc-Cit-OMe.

Advanced Applications of Fmoc L Citrulline Derivatives in Chemical Biology and Material Science

Synthesis of Modified Peptides and Peptidomimetics

Fmoc-L-Citrulline derivatives are instrumental in the synthesis of peptides with functions and structures beyond those accessible with the 20 canonical amino acids. nih.gov Their application allows for the introduction of specific modifications that can mimic natural processes or create entirely novel molecular architectures. chemimpex.comchemimpex.com

Incorporation of Post-Translational Modifications (PTMs)

Citrullination, the conversion of an arginine residue to a citrulline residue, is a crucial post-translational modification (PTM) catalyzed by peptidylarginine deiminases (PADs). biorxiv.org This PTM is implicated in various physiological and pathological processes, including inflammation, gene regulation, and autoimmune diseases like rheumatoid arthritis. mdpi.comresearchgate.net The use of Fmoc-Cit-OH, the precursor to Fmoc-Cit-OMe, in SPPS allows for the precise, site-specific insertion of citrulline into synthetic peptide sequences. mdpi.com This capability is invaluable for:

Studying PTMs: Researchers can synthesize peptides that are homogeneously citrullinated at specific sites to investigate the functional consequences of this modification on protein structure, enzyme recognition, and biological activity. biorxiv.orgresearchgate.net

Developing Diagnostic Tools: Peptides containing citrulline serve as antigens for detecting autoantibodies, as seen in diagnostic tests for rheumatoid arthritis. mdpi.com For example, synthetic peptides containing Fmoc-citrulline have been used to develop epitopes for anti-citrullinated protein antibodies (ACPAs). mdpi.com

A recent study developed a method for the site-specific incorporation of a photocaged-citrulline into proteins in mammalian cells, which, upon UV exposure, converts to citrulline. biorxiv.org The synthesis of the photocaged amino acid utilized an Fmoc-protected derivative, highlighting the foundational role of this chemistry. biorxiv.org

| Research Application | Peptide/Protein Target | Key Finding |

| Rheumatoid Arthritis Diagnostics | α-fibrin protein, filaggrin | Citrullinated peptides demonstrated high reactivity as ACPA epitopes, comparable to commercial CCP2 tests. mdpi.com |

| PTM Functional Studies | PAD4-derived peptide | A photocaged citrulline was successfully incorporated and converted to citrulline, enabling controlled studies of citrullination. biorxiv.org |

| Immunology Research | General Peptides | Modified peptides with PTMs like citrullination are used to understand immune responses. chemimpex.commdpi.com |

Construction of Non-Natural Peptides and Peptide Analogs

The incorporation of non-canonical amino acids like citrulline is a key strategy in peptidomimetic and peptide drug discovery. nih.gov Fmoc-L-Citrulline derivatives, including Fmoc-Cit-OMe, serve as building blocks for creating peptide analogs with enhanced properties. nih.govmedchemexpress.com These non-natural peptides can exhibit:

Improved Stability: The urea (B33335) moiety of citrulline can influence the peptide backbone's conformation and resistance to proteolytic degradation.

Enhanced Bioactivity: Replacing natural amino acids with citrulline can alter binding affinity and selectivity for biological targets. For instance, Fmoc-D-Cit-OH has been used to synthesize peptidomimetics with neurokinin-1 antagonist activity. medchemexpress.com

Novel Structures: The unique chemical properties of the citrulline side chain can be exploited to create peptides with new structural motifs. google.com

The synthesis of these analogs typically employs Fmoc-based SPPS, where the Fmoc-protected citrulline derivative is coupled along the peptide chain. google.compeptide.com This approach offers the flexibility to introduce citrulline at any desired position, enabling systematic structure-activity relationship (SAR) studies. peptide.com

Design and Assembly of Cyclic Peptides and Peptide Conjugates

Cyclic peptides and peptide conjugates represent advanced therapeutic and research modalities, offering advantages in stability, target affinity, and functionality. genscript.com Fmoc-L-Citrulline derivatives play a significant role in the design and synthesis of these complex molecules. chemimpex.comchemimpex.com

Intramolecular Cyclization Strategies on Solid Support

Cyclic peptides often exhibit superior biological stability and conformational rigidity compared to their linear counterparts. genscript.comnih.gov A common method for their synthesis involves assembling a linear peptide on a solid support, followed by an on-resin, head-to-tail or side-chain-to-side-chain cyclization. nih.gov Fmoc-SPPS is well-suited for these strategies. osti.goviris-biotech.de While not directly involved in the cyclization bond itself, the incorporation of Fmoc-citrulline derivatives within the linear sequence can influence the final conformation and properties of the cyclic product. peptide.com The synthesis of cyclic peptides often involves:

Assembly of the linear peptide using Fmoc-amino acids, including Fmoc-Cit-OH. nih.gov

Selective deprotection of terminal or side-chain functional groups. nih.gov

On-resin intramolecular cyclization, often facilitated by coupling reagents like PyBOP or HATU. nih.gov

Cleavage from the resin and final deprotection of any remaining side-chain protecting groups. nih.govnih.gov

The pseudo-dilution effect on the solid support favors intramolecular cyclization over intermolecular polymerization, a key advantage of this method. iris-biotech.de

Site-Specific Bioconjugation through Citrulline Derivatives

Bioconjugation involves linking peptides to other molecules like drugs, fluorophores, or antibodies. chemimpex.com Fmoc-L-Citrulline derivatives are particularly valuable in this context, especially in the field of antibody-drug conjugates (ADCs). medchemexpress.combroadpharm.com The Valine-Citrulline (Val-Cit) motif is a widely used linker in ADCs that is cleavable by the lysosomal enzyme Cathepsin B. medchemexpress.com The synthesis of these linkers relies on Fmoc-protected building blocks like Fmoc-Cit-OH and Fmoc-Val-Cit-OH. medchemexpress.compurepeg.com

The process typically involves:

Synthesizing a peptide linker, such as Fmoc-Val-Cit-PAB-OH, where PAB is a p-aminobenzyl alcohol spacer. broadpharm.com

The Fmoc group allows for further extension of the peptide or conjugation to other molecules. broadpharm.com

The citrulline residue is essential for enzyme recognition and cleavage, which releases the cytotoxic drug payload specifically at the target cancer cell. medchemexpress.com

This site-specific cleavage mechanism is a cornerstone of targeted cancer therapy, and the synthesis of these sophisticated linkers is enabled by the use of Fmoc-citrulline chemistry. medchemexpress.com

| Linker Component | Role in Bioconjugation | Relevant Fmoc Derivative |

| Valine-Citrulline (Val-Cit) | Cathepsin B cleavable motif in ADCs | Fmoc-Val-Cit-OH purepeg.com |

| Citrulline-PAB | Part of a self-immolative spacer in ADC linkers | Fmoc-Cit-PAB-OH broadpharm.com |

| Citrulline | General building block for bioactive peptide conjugation | Fmoc-Cit-OH chemimpex.commedchemexpress.com |

Role in Chemical Protein Synthesis via Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. wikipedia.org It involves the reaction between two unprotected peptide fragments: one with a C-terminal thioester and another with an N-terminal cysteine. issuu.comnih.gov This reaction forms a native peptide bond at the ligation site. wikipedia.org

While NCL traditionally requires an N-terminal cysteine, modifications and the use of ligation auxiliaries have expanded its scope. wikipedia.org The primary challenge for laboratories using the more common Fmoc-SPPS is the synthesis of the required peptide C-terminal thioesters, as the thioester linkage is often unstable to the basic conditions (piperidine) used for Fmoc group removal. nih.govspringernature.com

Strategies have been developed to overcome this, such as using "safety-catch" linkers or generating thioester precursors like N-acylureas post-synthesis. nih.gov In this context, Fmoc-amino acids, including Fmoc-Cit-OH, are used to build the main body of the peptide fragment on the solid support. nih.gov The peptide is synthesized using standard Fmoc chemistry, and then the C-terminus is converted into a thioester or a thioester surrogate compatible with NCL. nih.govspringernature.com While citrulline itself is not a canonical ligation site like cysteine, its inclusion in peptide fragments synthesized via Fmoc-SPPS is fully compatible with NCL workflows. This allows for the synthesis of large proteins containing site-specifically incorporated citrulline residues, which is crucial for studying the impact of this PTM in a full protein context. springernature.com

Integration into Advanced Linker Systems

The unique properties of the citrulline residue have made it a valuable component in the design of advanced linker systems, particularly those that are cleaved by specific enzymes. nih.govacs.org

Linkers containing the dipeptide motif valine-citrulline (Val-Cit) are designed to be specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. mdpi.comsnmjournals.orgtcichemicals.com This enzymatic cleavage allows for the targeted release of a payload, such as a cytotoxic drug, within the cancer cell, minimizing off-target toxicity. nih.gov

The synthesis of these Val-Cit linkers often employs Fmoc-protected amino acids, including Fmoc-L-Citrulline derivatives. nih.govacs.orgresearchgate.net A common strategy involves the solid-phase synthesis of the Val-Cit dipeptide on a resin, followed by the attachment of a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC). mdpi.comu-tokyo.ac.jp The use of Fmoc-Cit-OMe and Fmoc-Val-OH allows for the efficient and controlled assembly of this critical linker component. nih.gov The modularity of this synthetic approach enables the facile generation of a library of linker analogues for optimization. nih.govacs.org

| Linker Component | Function | Key Features |

| Fmoc-Valine | P2 residue in the dipeptide motif | Hydrophobic residue that fits into the S2 binding pocket of cathepsin B. u-tokyo.ac.jp |

| Fmoc-Citrulline | P1 residue in the dipeptide motif | A hydrophilic residue recognized by cathepsin B, preferred over arginine for synthetic ease. u-tokyo.ac.jp |

| PABC Spacer | Self-immolative moiety | Undergoes 1,6-elimination upon cleavage of the Val-Cit amide bond to release the payload. mdpi.com |

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. fujifilm.comglpbio.com The linker connecting the antibody and the drug is a crucial component that dictates the ADC's stability, efficacy, and safety.

Val-Cit linkers have been successfully incorporated into several FDA-approved ADCs and are a mainstay in ADC research and development. nih.govacs.org The synthesis of the drug-linker portion of the ADC often involves the use of pre-formed Val-Cit-PABC constructs, which can be synthesized using Fmoc-Cit-OMe. nih.govbroadpharm.commedchemexpress.com These drug-linker conjugates are then attached to the antibody. glpbio.com The stability of the Val-Cit linker in plasma, combined with its efficient cleavage within the tumor cell lysosome, makes it an ideal choice for many ADC applications. tcichemicals.com The development of tandem-cleavage linkers, which may incorporate a Val-Cit motif, further enhances the in vivo stability and tolerability of ADCs. biorxiv.org

| ADC Component | Role | Example |

| Antibody | Targets a tumor-specific antigen | Trastuzumab (targets HER2) mdpi.com |

| Linker | Connects antibody and payload; controls drug release | Mc-Val-Cit-PABC nih.gov |

| Payload | Cytotoxic agent that kills cancer cells | Monomethyl auristatin E (MMAE) biorxiv.org |

Analytical Methodologies for Characterization of Fmoc L Citrulline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation and confirmation of the chemical identity of Fmoc-protected amino acids and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of a molecule. Both ¹H and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of Fmoc-Cit-OMe.

In a typical ¹H NMR spectrum of an Fmoc-protected amino acid derivative, characteristic signals corresponding to the protons of the Fmoc group, the amino acid side chain, and any ester or other modifying groups can be observed. For instance, the aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region of the spectrum. The protons of the citrulline side chain and the methyl ester group will have distinct chemical shifts that confirm their presence and connectivity. biorxiv.orgnih.gov For example, a study involving the photodecaging of a related compound, Fmoc-SM60, to Fmoc-Cit demonstrated the utility of ¹H NMR in monitoring chemical transformations by observing the disappearance of specific proton signals. biorxiv.org

¹³C NMR provides complementary information by showing the chemical environment of each carbon atom in the molecule. The spectrum of Fmoc-Cit-OMe would display unique signals for the carbonyl carbons of the urethane, the ester, and the urea (B33335) moiety in the citrulline side chain, as well as for the aromatic carbons of the Fmoc group and the aliphatic carbons of the citrulline backbone and methyl ester. nih.gov

Table 1: Representative NMR Data for Fmoc-Amino Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Fmoc Aromatic Protons | 7.2 - 7.9 |

| ¹H | Fmoc CH & CH₂ | 4.2 - 4.5 |

| ¹H | α-Proton | ~4.3 |

| ¹H | Side Chain Protons (Citrulline) | 1.4 - 3.2 |

| ¹H | Methyl Ester (OMe) | ~3.7 |

| ¹³C | Fmoc Carbonyl | ~156 |

| ¹³C | Ester Carbonyl | ~172 |

| ¹³C | Urea Carbonyl | ~159 |

| ¹³C | Fmoc Aromatic Carbons | 120 - 144 |

| ¹³C | α-Carbon | ~54 |

| ¹³C | Methyl Ester (OMe) | ~52 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of Fmoc-Cit-OMe and to assess its purity. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of peptides and amino acid derivatives, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺. arkat-usa.org

The expected molecular weight of Fmoc-Cit-OMe can be calculated from its chemical formula. The observation of a peak in the mass spectrum corresponding to this calculated mass provides strong evidence for the identity of the compound. nih.govacs.org High-resolution mass spectrometry can further confirm the elemental composition of the molecule. MS is also invaluable in identifying potential impurities or byproducts from the synthesis. acs.org For example, in the synthesis of peptide-DNA conjugates, mass spectrometry was used to determine the yield of the reaction products. nih.gov

Chromatographic Purity Assessment

Chromatographic techniques are vital for separating the components of a mixture, allowing for the determination of the purity of Fmoc-Cit-OMe.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of Fmoc-protected amino acids and their derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is the standard method, where a nonpolar stationary phase is used with a polar mobile phase. lgcstandards.comnih.gov

For the analysis of Fmoc-Cit-OMe, a C18 column is commonly employed. conicet.gov.arrsc.org The compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is typically used, where the composition of the mobile phase is changed over time to achieve optimal separation. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive such as trifluoroacetic acid (TFA) to improve peak shape. lgcstandards.comnih.gov

The Fmoc group has a strong UV absorbance, making UV detection a convenient and sensitive method for HPLC analysis. sigmaaldrich.comgoogle.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak. tcichemicals.com HPLC can also be used to separate enantiomers (D and L forms) of amino acid derivatives using a chiral stationary phase. sigmaaldrich.com

Table 2: Typical HPLC Parameters for Fmoc-Amino Acid Derivative Analysis

| Parameter | Condition |

| Column | C18, 5 µm particles |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of B into A |

| Flow Rate | 1 mL/min |

| Detection | UV at 260 nm or 265 nm |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily for monitoring the progress of chemical reactions, such as the synthesis of Fmoc-Cit-OMe. ualberta.caumass.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product. rochester.edu

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel (a polar stationary phase). sigmaaldrich.com The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of organic solvents. rsc.org The choice of the solvent system is critical to achieve good separation between the starting materials, product, and any byproducts. sigmaaldrich.com

After development, the plate is visualized, often under UV light, as the Fmoc group is UV-active. umass.edu The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product signify the completion of the reaction. ualberta.ca Co-spotting with authentic samples of the starting material and product can aid in the identification of the spots. rochester.edu

Quantitative Analysis and Yield Determination

Accurate quantitative analysis is essential for determining the yield of a chemical synthesis. For Fmoc-Cit-OMe, this can be achieved through a combination of the techniques described above.

Following purification, typically by flash column chromatography or recrystallization, the final yield of the pure product is determined by weighing the isolated material. The purity of the isolated product is confirmed by HPLC, as described in section 6.2.1. A purity level of >98% is often desired for subsequent applications. broadpharm.com

In some cases, quantitative NMR (qNMR) can be used to determine the concentration of a solution of the product by integrating the signal of a characteristic proton against a known internal standard. Mass spectrometry can also be employed for quantitative purposes, particularly when coupled with liquid chromatography (LC-MS), using techniques like selected reaction monitoring (SRM) for high sensitivity and specificity. nih.gov The combination of these analytical methods ensures a thorough characterization and accurate yield determination of Fmoc-Cit-OMe. nih.gov

Methodologies for Monitoring Reaction Progress in SPPS

The incorporation of N-α-Fmoc-L-citrulline (Fmoc-Cit-OH) and its derivatives, such as Fmoc-Cit-OMe, into synthetic peptides is crucial for studying the roles of citrullination in various biological processes, including autoimmune diseases like rheumatoid arthritis. nih.govresearchgate.net The success of Solid-Phase Peptide Synthesis (SPPS) relies on achieving near-quantitative yields at each coupling and deprotection step. ajpamc.com Therefore, robust analytical methodologies for real-time monitoring and post-synthesis characterization are essential to ensure the desired peptide is synthesized with high purity. lgcstandards.com

Several techniques are employed to monitor the key steps in Fmoc-SPPS: the coupling of the Fmoc-protected amino acid and the removal of the Fmoc protecting group. lgcstandards.comacs.org These methods provide critical feedback, allowing for optimization of reaction times and reagent usage, which contributes to a more efficient and "greener" synthesis process. csic.es

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both monitoring SPPS and assessing the purity of the final peptide product. lgcstandards.com In the context of citrullinated peptides, HPLC is used to analyze the Fmoc-amino acid building blocks and to track the progress of the synthesis. ajpamc.comnih.gov

For monitoring the deprotection step, the cleavage of the Fmoc group by piperidine (B6355638) releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. nih.gov By analyzing the filtrate after the deprotection step, the quantity of the released adduct can be measured by HPLC to confirm the completion of the Fmoc removal.

Furthermore, HPLC is invaluable for the quality control of the Fmoc-L-citrulline derivatives themselves. The presence of impurities in the starting material can lead to the incorporation of undesired sequences in the final peptide. ajpamc.com Specific HPLC methods have been developed for the analysis and purification of Fmoc-citrulline enantiomers and related derivatives. sigmaaldrich.comsigmaaldrich.com

Below is a table summarizing typical HPLC conditions for the analysis of Fmoc-citrulline derivatives.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles | sigmaaldrich.comsigmaaldrich.com |

| Mobile Phase | [A] 20 mM ammonium (B1175870) acetate, pH 4.1; [B] methanol; (60:40, A:B) | sigmaaldrich.comsigmaaldrich.com |

| Flow Rate | 1 mL/min | sigmaaldrich.comsigmaaldrich.com |

| Column Temperature | 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Detector | UV, 260 nm | sigmaaldrich.comsigmaaldrich.com |

| Sample | 1 mg/mL in methanol | sigmaaldrich.comsigmaaldrich.com |

Mass Spectrometry (MS)

Mass spectrometry is another powerful tool used to confirm the successful incorporation of amino acids at each step of SPPS. After a coupling cycle, a small sample of the resin-bound peptide can be cleaved, and the resulting peptide fragment analyzed by MS to verify that its mass corresponds to the expected sequence. This provides a direct confirmation of the coupling efficiency and the integrity of the growing peptide chain. acs.org This technique is particularly important when incorporating modified amino acids like Fmoc-Cit-OMe, ensuring the correct mass has been added to the peptide.

Refractive Index (RI) Monitoring

A novel and advanced method for real-time monitoring of SPPS is the use of a refractive index (RI) detector. csic.es This process analytical tool (PAT) can monitor all steps of the synthesis—coupling, deprotection, and washes—online. The principle relies on the fact that the concentration of dissolved substances, such as the Fmoc-amino acid during coupling, affects the refractive index of the solution. csic.es

During the coupling step, the concentration of the Fmoc-amino acid in the solution decreases as it is transferred to the solid-phase resin. This change is detected by the RI detector, and the reaction is considered complete when the RI value plateaus. csic.es Similarly, during the Fmoc deprotection step, the release of the Fmoc group into the solution causes a change in the RI, which can be monitored to determine the endpoint of the reaction. csic.es This method allows for precise determination of reaction completion, optimizing the use of reagents and time. csic.es

A comparative overview of these monitoring methodologies is presented below.

| Methodology | Principle | Application Stage | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | UV absorbance of Fmoc-piperidine adduct | Post-deprotection | Quantitative, well-established. lgcstandards.com | Offline, requires sampling. |